2,5-Diphenyl-1H-pyrrole

描述

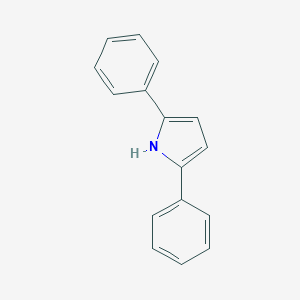

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,5-diphenyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCRXUOYULQDPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70288499 | |

| Record name | 2,5-Diphenyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838-40-4 | |

| Record name | MLS002667802 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Diphenyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 2,5 Diphenyl 1h Pyrrole

Classical and Contemporary Synthesis Routes for Pyrrole (B145914) Core Formation

The formation of the pyrrole ring, a fundamental heterocyclic core, can be achieved through various established and innovative synthetic routes. These methods provide access to a wide array of substituted pyrroles, including the 2,5-diphenyl derivative.

The Paal-Knorr synthesis is a cornerstone method for preparing substituted pyrroles, typically through the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgorganic-chemistry.org For the synthesis of 2,5-Diphenyl-1H-pyrrole, the requisite precursor is 1,4-diphenyl-1,4-butanedione, which is reacted with an amine source. The reaction is generally conducted under neutral or slightly acidic conditions, as strongly acidic environments may favor the formation of furan (B31954) derivatives. organic-chemistry.org

The mechanism proceeds via the attack of the amine on one of the carbonyl groups to form a hemiaminal intermediate. wikipedia.org Subsequent intramolecular attack on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the aromatic pyrrole ring. wikipedia.org The ring-formation step is considered rate-determining. alfa-chemistry.com

Modern adaptations of the Paal-Knorr synthesis focus on improving reaction efficiency and environmental compatibility. These include the use of various promoting agents and catalysts such as p-toluenesulfonic acid, montmorillonite, and metal complexes. rhhz.net Innovations have also led to greener protocols, such as using water as a solvent medium, sometimes in the presence of catalysts like β-cyclodextrin or iron(III) chloride, to facilitate the cyclocondensation. rhhz.netresearchgate.netorganic-chemistry.org For instance, MgI₂ has been effectively used as a catalyst for Paal-Knorr condensations to produce chiral N-substituted pyrroles. sioc-journal.cn

Cyclocondensation reactions are a broad class of reactions that form a cyclic product through the joining of two or more molecules with the elimination of a small molecule, such as water or ammonia. The Paal-Knorr reaction is a prime example of this strategy. Another illustrative method involves the cyclocondensation of diketone precursors with a source of ammonia, such as ammonium (B1175870) acetate (B1210297). In one study, reacting a diketone with ammonium acetate using acetic acid as both the solvent and catalyst resulted in a high yield of the corresponding pyrrole derivative. These reactions fundamentally rely on the formation of an enamine intermediate, which then undergoes intramolecular cyclization to construct the pyrrole core.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. researchgate.net This approach is attractive for its synthetic and environmental efficiency. researchgate.net While a direct MCR for unsubstituted this compound is less common, related structures are readily accessible. For example, a three-component reaction involving benzoin (B196080), primary aromatic amines, and malononitrile (B47326) can produce 2-amino-4,5-diphenyl-1H-pyrrole-3-carbonitriles. grafiati.com This highlights the power of MCRs to rapidly build molecular complexity around a diphenyl-substituted pyrrole core.

A notable route to this compound involves the reaction of acetophenone (B1666503) oxime with phenylacetylene (B144264). researchgate.netsemanticscholar.org This synthesis is typically performed in the presence of a superbase system, such as an alkali metal hydroxide (B78521) (MOH) in dimethyl sulfoxide (B87167) (DMSO). semanticscholar.org The reaction of acetophenone oxime with phenylacetylene at elevated temperatures (e.g., 140 °C) affords this compound in isolated yields of 14-18%. semanticscholar.org The choice of the alkali metal cation (Li, Na, K) can influence the conversion rate of the starting oxime. semanticscholar.org The mechanism is believed to involve the formation of an intermediate O-vinyloxime, which then rearranges to the pyrrole structure. umich.edu

Table 1: Synthesis of this compound via Acetophenone Oxime

| Starting Materials | Base System | Temperature | Time | Yield | Reference(s) |

|---|---|---|---|---|---|

| Acetophenone oxime, Phenylacetylene | LiOH-DMSO | 140 °C | 6 h | 17% | semanticscholar.orgumich.edu |

| Acetophenone oxime, Phenylacetylene | NaOH-DMSO | 140 °C | 6 h | 14-18% | semanticscholar.org |

An alternative strategy for forming substituted pyrroles is a two-step process involving the initial synthesis of a 2,5-dihydropyrrole (3-pyrroline) derivative, followed by an aromatization step. rjptonline.org Polysubstituted 2,5-dihydropyrroles can be synthesized through methods like the triphenylphosphine-promoted condensation between acetylene (B1199291) esters and α-amino ketones. rjptonline.org The resulting dihydropyrrole can then be oxidized to the corresponding aromatic pyrrole using an oxidizing agent such as chromium trioxide. rjptonline.org Another approach involves the transformation of 3,4-dihydro-2H-pyrrole-2-carbonitriles (cyanopyrrolines), which can be synthesized from enones and aminoacetonitrile. clockss.org These cyanopyrrolines can be converted to 2,3,5-trisubstituted pyrroles through an alkylation/dehydrocyanation sequence. clockss.org

Synthesis from Oximes of Aromatic Ketones

Transition Metal-Catalyzed Synthetic Protocols

Modern synthetic chemistry increasingly relies on transition metal catalysis to achieve efficient and selective transformations. Several such protocols have been developed for the synthesis of 2,5-disubstituted pyrroles, including this compound.

A highly effective method is the indium(III)-catalyzed intramolecular cyclization of homopropargyl azides. acs.orgnih.gov Specifically, the azide (B81097) precursor to this compound undergoes cyclization in the presence of a catalytic amount of indium(III) chloride (InCl₃) in dichloroethane (DCE) at 80 °C, affording the target compound in a high yield of 78%. acs.orgnih.gov This reaction is atom-economical and proceeds via a proposed mechanism involving indium-catalyzed hydroamination followed by cyclization and nitrogen extrusion. nih.gov

Other transition metals have also been employed. Catalytic amounts of zinc iodide (ZnI₂) or rhodium complexes can effectively convert dienyl azides into 2,5-disubstituted pyrroles at room temperature. organic-chemistry.org These methods offer mild reaction conditions and represent a valuable addition to the synthetic toolbox for constructing the pyrrole ring. organic-chemistry.org

Table 2: Selected Transition Metal-Catalyzed Syntheses of this compound

| Catalyst | Substrate | Conditions | Yield | Reference(s) |

|---|---|---|---|---|

| InCl₃ (5 mol%) | 1-azido-1,4-diphenylbut-3-yne | DCE, 80 °C, 23 h | 78% | acs.orgnih.gov |

Table 3: Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | This compound | C₁₆H₁₃N |

| 1,4-diphenyl-1,4-butanedione | 1,4-diphenylbutane-1,4-dione | C₁₆H₁₄O₂ |

| Ammonium acetate | Ammonium acetate | C₂H₇NO₂ |

| p-Toluenesulfonic acid | 4-methylbenzene-1-sulfonic acid | C₇H₈O₃S |

| MgI₂ | Magnesium iodide | MgI₂ |

| β-cyclodextrin | Cycloheptaamylose | C₄₂H₇₀O₃₅ |

| Iron(III) chloride | Iron(III) chloride | FeCl₃ |

| Benzoin | 2-hydroxy-1,2-diphenylethan-1-one | C₁₄H₁₂O₂ |

| Malononitrile | Propanedinitrile | C₃H₂N₂ |

| Acetophenone oxime | 1-phenylethan-1-one oxime | C₈H₉NO |

| Phenylacetylene | Ethynylbenzene | C₈H₆ |

| Dimethyl sulfoxide (DMSO) | Dimethyl sulfoxide | C₂H₆OS |

| Lithium hydroxide | Lithium hydroxide | LiOH |

| Sodium hydroxide | Sodium hydroxide | NaOH |

| Potassium hydroxide | Potassium hydroxide | KOH |

| Triphenylphosphine | Triphenylphosphine | C₁₈H₁₅P |

| Chromium trioxide | Chromium(VI) oxide | CrO₃ |

| Aminoacetonitrile | 2-aminoacetonitrile | C₂H₄N₂ |

| Indium(III) chloride | Indium(III) chloride | InCl₃ |

| Dichloroethane (DCE) | 1,2-dichloroethane | C₂H₄Cl₂ |

Palladium-Catalyzed Transformations, Including Dearomatization Strategies

Palladium catalysis has proven to be a versatile tool for the synthesis and functionalization of pyrrole derivatives, including this compound. These methods often involve cross-coupling reactions and, more recently, innovative dearomatization strategies.

A notable approach involves the palladium-catalyzed CH activation and arylation of N-substituted pyrroles. For instance, the reaction of N-methylpyrrole with aryl bromides can be achieved using a ligand-free palladium catalytic system in an ionic liquid like tetrabutylammonium (B224687) acetate, yielding 2,5-diarylpyrroles. researchgate.net This method avoids the use of toxic solvents and complex ligands. researchgate.net

Dearomatization has emerged as a powerful strategy for accessing complex three-dimensional structures from flat aromatic precursors. In the context of pyrrole synthesis, a palladium-catalyzed dearomative coupling of 2,5-disubstituted pyrroles has been reported. chim.it This methodology allows for the introduction of aryl substituents through a metalation and subsequent palladium-catalyzed cross-coupling reaction. acs.org The resulting arylated 2H-pyrroles can then be rearranged under acidic conditions to furnish 2,3,5-trisubstituted 1H-pyrroles. acs.org Furthermore, palladium-catalyzed dearomatization has been utilized to construct various bridged polycyclic skeletons, highlighting the versatility of this approach. sioc.ac.cn

Researchers have also developed palladium-catalyzed oxidative annulation of pyrrolylalkyl-1H-azoles, leading to the formation of polyheterocyclic arenes. thieme-connect.com This intramolecular oxidative coupling involves a double C(sp2)–H bond functionalization. thieme-connect.com While this specific example doesn't directly yield this compound, the underlying principle of palladium-catalyzed C-H functionalization is highly relevant to the synthesis of substituted pyrroles.

Table 1: Examples of Palladium-Catalyzed Synthesis of Pyrrole Derivatives

| Starting Material(s) | Catalyst/Reagents | Product | Yield (%) | Reference |

| N-Methylpyrrole, Bromobenzene | Pd(OAc)₂, K₂CO₃, Tetrabutylammonium acetate | 1-Methyl-2,5-diphenyl-1H-pyrrole | 75 | researchgate.net |

| 2,5-Disubstituted pyrrole, Aryl halide | Palladium catalyst | Arylated 2H-pyrrole | High | acs.org |

| Pyrrolylalkyl-1H-azole | Pd(OAc)₂, AgOAc, AcOH | Annulated polyheterocyclic arene | up to 84% | thieme-connect.com |

Copper-Catalyzed Reactions

Copper catalysis offers a cost-effective and efficient alternative for the synthesis of pyrrole derivatives. Various copper-catalyzed reactions have been developed, often involving condensation or cycloaddition pathways.

One approach involves a copper-catalyzed [3+2]-type condensation of enolizable ketimines and α-diazo-β-ketoesters, which furnishes multisubstituted pyrroles. ntu.edu.sg The reaction is believed to proceed through the nucleophilic addition of the imine to a copper carbenoid, followed by an enamine-ketone cyclocondensation. ntu.edu.sg Another strategy utilizes a copper-catalyzed heteroannelation reaction involving a Csp³-Csp³ radical coupling approach to synthesize dihydro-2H-pyrrolo[2,3-d]thiazole derivatives. researchgate.net

Furthermore, a copper-catalyzed synthesis of pyrroles has been achieved from photochemically generated acylazirines. d-nb.info This method involves the reaction of 2-acylazirines, generated in situ from the photoisomerization of isoxazoles, with a copper(II) catalyst. d-nb.info The reaction likely proceeds through a key bicyclic intermediate. d-nb.info

Table 2: Copper-Catalyzed Synthesis of Pyrrole Derivatives

| Starting Material(s) | Catalyst/Reagents | Product Type | Yield (%) | Reference |

| Enolizable ketimine, α-Diazo-β-ketoester | Copper catalyst, Yb(OTf)₃ | Multisubstituted pyrrole | Not specified | ntu.edu.sg |

| 3-Phenyl-5-((4-tert-butyl)phenyl)isoxazole | Cu(II)-2-ethylhexanoate | Tetrasubstituted pyrrole | 65 | d-nb.info |

Platinum-Catalyzed Dehydrogenative Heterocyclization

Platinum catalysts have been effectively employed in the synthesis of 2,5-disubstituted pyrroles through acceptorless dehydrogenative heterocyclization. This method provides a direct route to these compounds from readily available starting materials.

A notable example is the use of a heterogeneous carbon-supported platinum catalyst (Pt/C) for the reaction of 1,2-aminoalcohols with secondary alcohols. rsc.orgresearchgate.net This process, conducted in the presence of a base such as potassium t-butoxide (KOtBu), yields 2,5-disubstituted pyrroles with high efficiency. rsc.orgresearchgate.net The Pt/C catalyst has demonstrated superior activity compared to other transition metal-loaded carbon and various metal-oxide-supported platinum catalysts. rsc.orgresearchgate.net A key advantage of this system is the recyclability of the heterogeneous catalyst without a significant loss in activity. rsc.org

Table 3: Platinum-Catalyzed Synthesis of 2,5-Disubstituted Pyrroles

| 1,2-Aminoalcohol | Secondary Alcohol | Catalyst/Base | Product | Yield (%) | Reference |

| 2-Amino-1-butanol | 1-Phenylethanol (B42297) | 0.1 mol% Pt/C, 1.1 equiv. KOtBu | 2-Ethyl-5-phenyl-1H-pyrrole | 92 | rsc.orgresearchgate.net |

Rhodium-Catalyzed Functionalization Approaches

Rhodium catalysis has enabled novel pathways for the synthesis of highly functionalized pyrroles. These methods often involve transformations of other heterocyclic systems or cycloaddition reactions.

One prominent strategy is the rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with alkynes or vinyl ethers. organic-chemistry.org This reaction proceeds through the formation of a rhodium-stabilized iminocarbene intermediate. nih.govbeilstein-journals.org For instance, the reaction of N-perfluoroalkyl-1,2,3-triazoles with terminal alkynes, catalyzed by a rhodium complex, affords N-perfluoroalkyl-3,4-disubstituted pyrroles as the major products. beilstein-journals.org

Another approach involves the rhodium-catalyzed conversion of furans into highly functionalized pyrroles. nih.gov This reaction is initiated by a [3+2] annulation of a rhodium-stabilized imino-carbene with a furan, forming a bicyclic hemiaminal, which then undergoes ring-opening to yield the trisubstituted pyrrole. nih.gov

Table 4: Rhodium-Catalyzed Synthesis of Functionalized Pyrroles

| Starting Material(s) | Catalyst | Product Type | Key Feature | Reference |

| N-Perfluoroalkyl-1,2,3-triazole, Terminal alkyne | Rhodium catalyst | N-Perfluoroalkyl-3,4-disubstituted pyrrole | Transannulation | beilstein-journals.org |

| Furan, Diazo compound (forms imino-carbene) | Rhodium catalyst | Trisubstituted pyrrole | [3+2] Annulation and ring-opening | nih.gov |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have significantly influenced the development of synthetic methodologies. For the synthesis of this compound and its derivatives, this has led to the exploration of water-mediated reactions, solvent-free conditions, and microwave-assisted synthesis to enhance efficiency and reduce environmental impact.

Water-Mediated and Solvent-Free Methods

Water, as a benign solvent, and solvent-free conditions represent highly desirable approaches in green synthesis. The Paal-Knorr pyrrole synthesis, a classical method, has been adapted to these conditions. For example, the condensation of 2,5-dimethoxytetrahydrofuran (B146720) with various amines can be efficiently carried out in water using a catalytic amount of iron(III) chloride, yielding N-substituted pyrroles in good to excellent yields under mild conditions. organic-chemistry.org

Solvent-free synthesis of pyrrole derivatives has also been successfully demonstrated. A one-pot, three-component reaction of aldehydes, aromatic amines, and ethyl pyruvate (B1213749) can proceed under catalyst-free and solvent-free conditions to produce 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones. researchgate.net Similarly, 2,5-dihydro-1H-pyrrole-2-carboxylates can be synthesized through a two-component condensation of ethyl pyruvate and aniline (B41778) derivatives without any catalyst or solvent. researchgate.netwiley.com These methods are advantageous due to their simplicity, high atom economy, short reaction times, and good yields. researchgate.net

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. Several microwave-assisted methods for the synthesis of pyrrole derivatives have been reported.

The Paal-Knorr condensation of 1,4-dicarbonyl compounds with primary amines can be significantly accelerated under microwave irradiation, often eliminating the need for a Lewis acid catalyst. chim.it For instance, the reaction of benzoin with substituted anilines, followed by condensation with malononitrile, can be efficiently carried out using microwave irradiation to produce 2-amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives. evitachem.comscholarsresearchlibrary.comjmpas.com In some cases, this synthesis can be performed in a one-pot fashion. derpharmachemica.com

Microwave-assisted synthesis has also been applied to the Clauson-Kaas reaction, where primary amines react with 2,5-dimethoxytetrahydrofuran to form N-substituted pyrroles. chim.it These reactions are typically fast and provide good yields of the desired products. chim.it

Table 5: Green Synthesis Approaches to Pyrrole Derivatives

| Method | Starting Material(s) | Conditions | Product Type | Key Advantage(s) | Reference |

| Water-Mediated | 2,5-Dimethoxytetrahydrofuran, Amine | Iron(III) chloride, Water | N-Substituted pyrrole | Environmentally benign solvent | organic-chemistry.org |

| Solvent-Free | Aldehyde, Aromatic amine, Ethyl pyruvate | Catalyst-free, Heat | 1,5-Diaryl-3-(arylamino)-1H-pyrrol-2(5H)-one | High atom economy, simplicity | researchgate.net |

| Solvent-Free | Ethyl pyruvate, Aniline derivative | Catalyst-free, 80 °C | 2,5-Dihydro-1H-pyrrole-2-carboxylate | Green procedure, good yields | researchgate.netwiley.com |

| Microwave-Assisted | Benzoin, Substituted aniline, Malononitrile | Microwave irradiation | 2-Amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Rapid, efficient | evitachem.comscholarsresearchlibrary.com |

| Microwave-Assisted | 1,4-Diketone, Primary amine | Microwave irradiation | N-Substituted pyrrole | Reduced reaction time, catalyst-free | chim.it |

Heterogeneous Catalysis and Catalyst Recycling

The synthesis of 2,5-disubstituted pyrroles, including this compound, can be achieved through acceptorless dehydrogenative heterocyclization using heterogeneous catalysts. One notable example involves the use of a carbon-supported platinum catalyst (Pt/C). rsc.org This method facilitates the reaction between 1,2-aminoalcohols and secondary alcohols. For instance, the reaction of 2-amino-1-butanol with 1-phenylethanol in the presence of 0.1 mol% of Pt/C and 1.1 equivalents of KOtBu can produce 2-ethyl-5-phenyl-1H-pyrrole in a 92% yield. rsc.org The Pt/C catalyst has demonstrated superior activity compared to other transition metal-loaded carbon and various metal-oxide-supported Pt catalysts. rsc.org

A significant advantage of using heterogeneous catalysts like Pt/C is their recyclability. The catalyst can be recovered after the reaction and reused in subsequent batches without a significant loss of activity, making the process more economical and environmentally friendly. rsc.org Other heterogeneous catalysts, such as those based on magnetic nanoparticles, also offer straightforward recycling. For example, a nano-CoFe2O4 supported antimony(III) catalyst has been used for the synthesis of multisubstituted pyrroles and can be easily recovered with an external magnet for reuse. rsc.org Similarly, phosphoric acid has been employed as a cheap and recyclable catalyst for Paal-Knorr pyrrole synthesis, and it can be reused multiple times without a significant drop in catalytic activity. researchgate.net

| Catalyst System | Reactants | Product | Yield | Recyclability | Reference |

| Pt/C, KOtBu | 2-Amino-1-butanol, 1-Phenylethanol | 2-Ethyl-5-phenyl-1H-pyrrole | 92% | Reusable without significant loss in activity. | rsc.org |

| Nano CoFe2O4@SiO2-DABCO-Sb | Amines, Nitroolefins, 1,3-Dicarbonyl compounds | Multisubstituted pyrroles | High | Reusable multiple times with magnetic separation. | rsc.org |

| Phosphoric Acid | 1,4-Dicarbonyl compounds, Amines | Substituted pyrroles | Excellent | Reusable without significant loss in activity. | researchgate.net |

Photochemical Synthesis Routes

Photochemical methods provide alternative pathways for the synthesis of pyrrole derivatives, including those based on the this compound scaffold. These reactions often proceed under mild conditions and can offer unique selectivity.

Desulfurization Reactions of 2,5-Dihydro-1H-pyrrole-2-thiones

The irradiation of 2,5-dihydro-1H-pyrrole-2-thiones in the presence of triethylamine (B128534) can lead to the formation of pyrroles through a desulfurization process. rsc.orgclockss.org The outcome of the reaction, whether it be desulfurization to a pyrrole or reduction to a pyrrolidine-2-thione, is dependent on the substituent on the nitrogen atom. rsc.orgclockss.org This photochemical reaction is proposed to occur through a sequential electron/proton-transfer mechanism from the amine to the excited state of the pyrrole-2-thione. clockss.org Visible-light-promoted desulfurization of thioamides to amides has also been reported using natural pigments like chlorophyll (B73375) as a photosensitizer to generate singlet molecular oxygen. researchgate.net

[2+2] Cycloaddition Reactions

Photochemical [2+2] cycloaddition reactions represent a powerful tool for constructing four-membered rings, which can be precursors to or part of more complex heterocyclic systems. researchgate.netnih.gov While direct photochemical [2+2] cycloaddition is a known method, visible-light-mediated variants are considered green and sustainable. researchgate.net These reactions can occur between two alkene units to form a cyclobutane (B1203170) ring. In the context of pyrrole synthesis, intramolecular [2+2] cycloaddition of indole/pyrrole derivatives has been explored. researchgate.net

The photochemical reaction of 2,5-dihydro-1H-pyrrole-2-thiones with alkenes can also proceed via a [2+2] cycloaddition to form thietane (B1214591) intermediates, which can then undergo further reactions. rsc.orgclockss.org The stability and subsequent reactivity of these intermediates are influenced by the substituents on the reactants. clockss.org Furthermore, the photochemical [2+2] cycloaddition of 2-siloxy-1H-pyrrole derivatives with enones has been investigated, leading to the formation of cyclobutanes or oxetanes depending on the enone used. researchgate.net

Synthesis of N-Substituted 2,5-Diphenyl-1H-pyrroles

The synthesis of N-substituted pyrroles is of significant interest due to the diverse biological activities associated with these compounds. nih.gov Several methods have been developed for the introduction of substituents at the nitrogen atom of the pyrrole ring.

A widely used method is the Paal-Knorr condensation, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of N-substituted 2,5-diphenyl-1H-pyrroles, 1,4-diphenyl-1,4-butanedione would be the key dicarbonyl precursor. This reaction can be catalyzed by various acids, including iron(III) chloride and phosphoric acid. researchgate.netorganic-chemistry.org

Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing N-substituted pyrroles. For instance, the reaction of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iodine under solventless microwave irradiation produces N-substituted pyrroles in excellent yields (75-98%) and short reaction times. nih.gov Another microwave-assisted, three-component reaction involves α-bromoacetophenone, an amine, and ethyl acetoacetate (B1235776) to yield N-substituted pyrroles. clockss.org

The reaction of acetophenone oxime with phenylacetylene in a superbase system (MOH-DMSO) has been shown to produce this compound. researchgate.net Subsequent vinylation of the NH-pyrrole with acetylene in a KOH-DMSO superbasic system can then be used to introduce a vinyl group at the nitrogen position. researchgate.net

A five-step synthetic route starting from pyrrole has been developed to produce N-substituted pyrrole-2,5-dicarboxylic acids, allowing for the introduction of various functional groups on the nitrogen atom, including aliphatic and benzylic moieties. uq.edu.au

| Method | Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Paal-Knorr Condensation | 1,4-Diphenyl-1,4-butanedione, Primary Amine | Acid catalyst (e.g., FeCl3, H3PO4) | N-Substituted this compound | Good to Excellent | researchgate.netorganic-chemistry.org |

| Microwave-Assisted Paal-Knorr | 2,5-Dimethoxytetrahydrofuran, Amine | Iodine, Microwave, Solvent-free | N-Substituted Pyrrole | 75-98% | nih.gov |

| Microwave-Assisted Three-Component Reaction | α-Bromoacetophenone, Aniline, Ethyl Acetoacetate | Microwave, Solvent-free | Ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate | 87% | clockss.org |

| Trofimov Reaction | Acetophenone oxime, Phenylacetylene | MOH-DMSO (Superbase) | This compound | 14-18% | researchgate.net |

| N-Vinylation | This compound, Acetylene | KOH-DMSO (Superbase) | 1-Vinyl-2,5-diphenyl-1H-pyrrole | up to 78% | researchgate.net |

Advanced Functionalization and Derivatization Strategies of 2,5 Diphenyl 1h Pyrrole

Electrophilic and Nucleophilic Modification of the Pyrrole (B145914) Core

The pyrrole ring in 2,5-diphenyl-1H-pyrrole is electron-rich, making it highly susceptible to electrophilic attack, which is the predominant pathway for its functionalization. researchgate.net The presence of phenyl groups at the C2 and C5 positions sterically hinders and electronically deactivates these alpha-positions, directing incoming electrophiles primarily to the C3 and C4 (beta) positions.

Electrophilic aromatic substitution is a fundamental strategy for modifying the pyrrole core. onlineorganicchemistrytutor.com Due to the electron-donating nature of the nitrogen atom, the pyrrole ring is significantly more reactive than benzene (B151609) towards electrophiles. pearson.com

A prominent example is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) onto the pyrrole ring. organic-chemistry.orgijpcbs.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). organic-chemistry.org For this compound, formylation occurs at one of the vacant β-positions (C3 or C4) to yield this compound-3-carbaldehyde. The reaction proceeds via an electrophilic attack of the chloromethyleniminium salt (the Vilsmeier reagent) on the electron-rich pyrrole ring, followed by hydrolysis to yield the aldehyde. organic-chemistry.org

Other electrophilic substitution reactions, such as halogenation, can also be employed. For instance, bromination using N-bromosuccinimide (NBS) allows for the regioselective introduction of bromine atoms, which can then serve as handles for further derivatization in cross-coupling reactions. researchgate.net

Table 1: Examples of Electrophilic Substitution on Diphenylpyrrole Derivatives

| Reaction Type | Reagents | Product | Reference |

| Vilsmeier-Haack Formylation | POCl₃, DMF | This compound-3-carbaldehyde | |

| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-2,5-diphenyl-1H-pyrrole | researchgate.net |

| Nitration | Nitrating agents (e.g., HNO₃) | 3-Nitro-2,5-diphenyl-1H-pyrrole |

The pyrrole core, particularly at the α-positions adjacent to the nitrogen, can participate in condensation reactions with carbonyl compounds. While the α-positions of this compound are blocked, related pyrroles with at least one free α-position readily undergo acid-catalyzed condensation with aldehydes to form dipyrromethanes. mdpi.comresearchgate.net These dipyrromethanes are critical intermediates in the synthesis of porphyrins, which are macrocyclic compounds with significant applications. thieme-connect.de

The general procedure involves the reaction of a pyrrole derivative with an aldehyde (such as benzaldehyde) in the presence of an acid catalyst like trifluoroacetic acid (TFA) or hydrochloric acid. mdpi.comacs.org Subsequent condensation of the resulting dipyrromethane with another equivalent of aldehyde, followed by oxidation, leads to the formation of a tetraphenylporphyrin (B126558) (TPP) core. acs.orgnih.gov By using this compound in a [2+2] MacDonald-type condensation with a dipyrromethane, it is possible to synthesize trans-A₂B₂-porphyrins, where two opposite meso positions are substituted by the phenyl groups originating from the diphenylpyrrole. acs.org

Table 2: Porphyrin Synthesis via Pyrrole-Aldehyde Condensation

| Pyrrole Reactant | Aldehyde Reactant | Key Intermediate | Final Product Class | Reference |

| Pyrrole | Benzaldehyde | meso-Phenyldipyrromethane | Tetraphenylporphyrin (TPP) | mdpi.comacs.org |

| Pyrrole | p-Nitrobenzaldehyde | meso-(4-Nitrophenyl)dipyrromethane | meso-Tetrakis(p-nitrophenyl)porphyrin | nih.gov |

| This compound + Dipyrromethane | Benzaldehyde | Not applicable (direct [2+2] condensation) | trans-A₂B₂-Porphyrin | acs.org |

Regioselectivity in the functionalization of this compound is dictated by the existing substitution pattern. The phenyl groups at the C2 and C5 positions effectively block these sites, directing most electrophilic substitutions to the C3 and C4 positions. vulcanchem.com This provides a reliable method for obtaining 3-substituted or 3,4-disubstituted derivatives.

For example, C-H functionalization reactions catalyzed by transition metals like palladium can be directed to specific positions. acs.org The choice of directing groups, ligands, and solvents can influence whether functionalization occurs at the pyrrole C-H bonds or the phenyl C-H bonds. acs.org Furthermore, sequential bromination and halogen-metal exchange reactions offer a flexible route to multifunctionalized pyrrole derivatives with precise control over the substitution pattern. researchgate.net The ability to selectively introduce functional groups at the β-positions is crucial for building complex molecular architectures. nih.gov

Condensation Reactions with Aldehydes and Ketones

Functionalization of Phenyl Substituents

While the pyrrole core is the more reactive component, the two phenyl rings at the 2- and 5-positions can also be functionalized. These substituents can undergo classical electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation. evitachem.com However, these reactions often require harsher conditions compared to the substitution on the pyrrole ring and may lead to mixtures of ortho, meta, and para substituted products on the phenyl rings. The reactivity of the phenyl groups is generally lower than that of the electron-rich pyrrole core, making selective functionalization of the phenyl rings in the presence of an unsubstituted pyrrole C-H bond challenging.

Table 3: Potential Functionalization of Phenyl Groups

| Reaction Type | Typical Reagent | Potential Product (Example: para-substitution) |

| Nitration | HNO₃ / H₂SO₄ | 2,5-Bis(4-nitrophenyl)-1H-pyrrole |

| Halogenation | Br₂ / FeBr₃ | 2,5-Bis(4-bromophenyl)-1H-pyrrole |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 2,5-Bis(4-acetylphenyl)-1H-pyrrole |

Advanced Coupling Reactions for Extended Conjugation

To create materials with desirable electronic and optical properties, extending the π-conjugated system of the this compound core is essential. This is achieved through various transition-metal-catalyzed cross-coupling reactions.

The Stille cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. researchgate.net It involves the reaction of an organostannane (R-SnR'₃) with an organic halide or pseudohalide in the presence of a palladium catalyst. rsc.org This method is advantageous due to its tolerance of a wide variety of functional groups and relatively mild reaction conditions. researchgate.net

For its application to this compound, the pyrrole ring must first be halogenated, typically at the 3-position, to create a substrate like 3-bromo-2,5-diphenyl-1H-pyrrole. This brominated pyrrole can then be coupled with various organostannanes (e.g., aryl-, heteroaryl-, or alkynylstannanes) to extend the conjugated system. rsc.org Alternatively, pyrrolylsulfonium salts have been developed as stable and accessible pseudohalide coupling partners for Stille reactions, avoiding the potential instability of halopyrroles. rsc.org These reactions facilitate the synthesis of complex oligomers and polymers with tailored properties. researchgate.net Other important cross-coupling reactions like the Suzuki reaction, which uses boronic acids instead of organostannanes, are also widely applied to pyrrole derivatives. mdpi.commdpi-res.com

Table 4: Example of Stille Cross-Coupling with a Pyrrole Derivative

| Pyrrole Substrate | Coupling Partner | Catalyst/Conditions | Product Structure | Reference |

| 3-Bromo-1H-pyrrole derivative | Aryl-tributylstannane | Pd(PPh₃)₄, Toluene, Reflux | 3-Aryl-1H-pyrrole derivative | rsc.org |

| 3-Iodo-1H-pyrrole derivative | Thienyl-tributylstannane | Pd(PPh₃)₄, Dioxane, Reflux | 3-(Thienyl)-1H-pyrrole derivative | rsc.org |

| Pyrrolylsulfonium salt | Alkynylstannane | Pd₂(dba)₃, P(2-furyl)₃, CuI, Dioxane | 3-Alkynyl-1H-pyrrole derivative | rsc.org |

Oxidative Cross-Coupling

Oxidative cross-coupling reactions represent a powerful tool for the direct formation of carbon-carbon and carbon-heteroatom bonds by activating C-H bonds. In the context of this compound and its derivatives, palladium-catalyzed C-H activation is a prominent strategy. These reactions typically proceed through a Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycle, enabling the arylation, olefination, and alkylation of the pyrrole ring. nih.gov

The direct arylation of N-substituted pyrroles, for instance, can be achieved using palladium catalysts in ionic liquids like tetrabutylammonium (B224687) acetate (B1210297), which facilitates a ligand-free system. researchgate.net The regioselectivity of these functionalizations can often be controlled by the choice of protecting groups on the pyrrole nitrogen. nih.gov For example, the olefination of protected pyrroles shows regioselectivity consistent with an electrophilic palladation mechanism. nih.gov

Research has also demonstrated the palladium-catalyzed oxidative coupling of N-homoallylicamines with arylboronic acids, which proceeds through a cascade of C-C and C-N bond formations via oxidative arylation of the alkene, followed by an intramolecular aza-Wacker cyclization to build the pyrrole structure. organic-chemistry.org Furthermore, C-H activation has been employed for the diarylation of thiophene-fused pyrrole-diones using palladium catalysts in deep eutectic solvents, highlighting the versatility of these methods in creating complex aromatic systems. mdpi.com

Table 1: Examples of Oxidative Cross-Coupling Reactions on Pyrrole Scaffolds

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Pd(II) salts | N-substituted pyrrole, Aryl halide | 2,5-Diarylpyrrole | Ligand-free system in an ionic liquid medium. researchgate.net |

| Pd(OAc)₂ / Ligand | N-homoallylicamine, Arylboronic acid | Polysubstituted pyrrole | Cascade C-C/C-N bond formation. organic-chemistry.org |

Dearomatization and Rearrangement Chemistry of Pyrroles

The dearomatization of the pyrrole ring is a key strategy for accessing three-dimensional structures such as 2H-pyrroles (pyrrolines) and their derivatives. A significant approach involves the palladium-catalyzed dearomative arylation of 2,5-disubstituted pyrroles. chim.itacs.org In this method, the pyrrole is first metalated (e.g., with n-butyllithium) and then coupled with an aryl halide in the presence of a palladium catalyst to yield arylated 2H-pyrroles. chim.itacs.org These 2H-pyrroles can subsequently undergo an acid-catalyzed rearrangement to form 2,3,5-trisubstituted 1H-pyrroles. acs.org

Rearrangement reactions are also central to many novel pyrrole syntheses. Cascade reactions, which combine multiple steps in a single pot, offer an efficient route to highly substituted pyrroles. Examples include:

A silver(I)-catalyzed propargyl-Claisen rearrangement followed by an amine condensation and a gold(I)-catalyzed 5-exo-dig cyclization. organic-chemistry.org

A rhodium-catalyzed rearrangement of α-diazo oxime ethers, which proceeds through a Wolff rearrangement to form 2H-azirines that subsequently rearrange into highly substituted pyrroles. acs.org

A domino process involving imine condensation, a thieme-connect.comthieme-connect.com-aza-Claisen rearrangement, and an imine-allene cyclization, often accelerated by microwave irradiation. nih.gov

A gold(I)-catalyzed cascade involving a propargyl-claisen rearrangement and a 5-exo-dig cyclization of tertiary enamides. acs.org

Furthermore, dearomative cycloaddition reactions provide another pathway to functionalized pyrrolidine (B122466) scaffolds. For instance, the (3+2) cycloaddition of 1-Boc-pyrroles with in situ generated silver α-bromo alkylidenenitronates yields dihydro-pyrrolo[2,3-d]isoxazole-2-oxides under mild conditions. rsc.org

Enantioselective Functionalization Approaches

The development of enantioselective methods for functionalizing the pyrrole ring is crucial for synthesizing chiral compounds. thieme.de Significant progress has been made in the catalytic asymmetric functionalization of both the nitrogen (N-1) and carbon (C-2) positions.

One notable strategy is cation-directed enantioselective N-functionalization. This approach uses a chiral phase-transfer catalyst, such as an N-benzylcinchoninium salt, in a biphasic system to achieve the enantioselective N-alkylation of pyrroles. thieme-connect.comthieme-connect.com This method has been successfully applied to the cyclization of imines formed in situ, affording N-substituted chiral aminals with high enantiomeric ratios (up to 99:1). thieme-connect.comthieme-connect.com This reaction proceeds effectively even without an acidifying group on the pyrrole nucleus. thieme-connect.comthieme.de

Palladium-catalyzed enantioselective C-H functionalization offers a direct route to chiral C-substituted pyrroles. By employing a palladium source with a chiral ligand, such as an axially chiral 2,2′-bipyridine ligand, researchers have achieved enantioselective C-H functionalization of pyrrole derivatives with diazo compounds, reaching up to 90% enantiomeric excess (ee). rsc.org This strategy has also been applied to the synthesis of N-N atropisomers by coupling indoles and pyrroles, achieving high yields and enantioselectivities through various C-H functionalization reactions like alkenylation and arylation. nih.gov

Strategies for Pyrrole-2,5-dione and Pyrrole-2,3-dione Derivatives

Pyrrole-2,5-diones (maleimides) and pyrrole-2,3-diones are important synthetic intermediates and structural motifs in biologically active compounds. mdpi.comnih.gov

Pyrrole-2,5-dione Derivatives: These compounds, also known as maleimides, are commonly synthesized by the cyclocondensation of a primary amine with maleic anhydride (B1165640) or its derivatives. researchgate.net For instance, reacting 2-fluoro-4-methylphenylamine with maleic anhydride in a solvent like glacial acetic acid under reflux yields the corresponding N-substituted pyrrole-2,5-dione. Another route involves the reaction of N³-substituted amidrazones with 2,3-dimethylmaleic anhydride to produce 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives. mdpi.com Microwave-assisted synthesis has also been employed to create N-phenylpyrrolidine-2,5-diones from the corresponding succinimides and malononitrile (B47326) derivatives. rsc.org

Pyrrole-2,3-dione Derivatives: The synthesis of the pyrrole-2,3-dione core can be achieved through the cyclocondensation of 4-aroyl-5-aryl-furan-2,3-diones with N,N-dialkylurea derivatives. acgpubs.org These pyrrole-2,3-diones are reactive intermediates. For example, they react with 1,2-aromatic diamines in a process involving nucleophilic attack at the C-3 and C-2 positions, followed by elimination and ring-opening to yield quinoxalin-2-one derivatives. acgpubs.org Organocatalytic asymmetric reactions, such as the Henry reaction between 1H-pyrrole-2,3-diones and nitroalkanes catalyzed by a bifunctional amine-thiourea, have been developed to produce chiral products with high enantioselectivity. beilstein-journals.org Furthermore, the reaction of 4-(furan-3-ylcarbonyl)-1,5-diphenylpyrrolidine-2,3-dione with various organophosphorus reagents has been shown to produce a range of novel pyrrole derivatives. deepdyve.com

Table 3: Synthetic Approaches to Pyrrole Dione Derivatives

| Target Dione | Synthetic Method | Precursors | Key Features |

|---|---|---|---|

| Pyrrole-2,5-dione | Cyclocondensation | Primary amine, Maleic anhydride | A direct and common method for N-substituted maleimides. |

| Pyrrole-2,5-dione | Reaction with Amidrazone | N³-substituted amidrazone, 2,3-Dimethylmaleic anhydride | Yields 1-amino-3,4-dimethyl-1H-pyrrole-2,5-dione derivatives. mdpi.com |

| Pyrrole-2,3-dione | Cyclocondensation | 4-Aroyl-5-aryl-furan-2,3-dione, N,N-Dialkylurea | Provides access to the 1-carbamoyl-1H-pyrrole-2,3-dione core. acgpubs.org |

Computational and Theoretical Investigations of 2,5 Diphenyl 1h Pyrrole

Quantum Mechanical Studies and Density Functional Theory (DFT) Applications

Quantum mechanical calculations are instrumental in predicting the physicochemical properties of molecules. For complex organic molecules like 2,5-Diphenyl-1H-pyrrole, DFT has become a particularly valuable tool due to its balance of accuracy and computational cost. cellmolbiol.org These methods allow for the detailed exploration of the molecule's potential energy surface, leading to a comprehensive understanding of its structural and electronic nature.

Theoretical geometry optimization is a fundamental step in computational chemistry, providing the most stable three-dimensional arrangement of atoms in a molecule. For phenylpyrrole isomers, DFT calculations, such as those at the B3LYP/6-31++G(d,p) level, have been used to determine optimized structural parameters. dergipark.org.tr While specific data for this compound is not extensively tabulated in the provided results, studies on related phenylpyrrole isomers offer valuable insights.

For instance, in 2-phenylpyrrole, the inter-ring bond length between the pyrrole (B145914) and phenyl rings has been calculated to be 1.4647 Å. dergipark.org.tr The bond lengths within the phenyl ring are typically in the range of 1.3951–1.4078 Å, and within the pyrrole ring, C-C bond lengths are between 1.3775–1.4344 Å, and N-C bond lengths are between 1.3737–1.3852 Å. dergipark.org.tr Bond angles in the phenyl ring are generally found to be between 117.83° and 121.11°, while in the pyrrole ring, they are between 106.36° and 110.41°. dergipark.org.tr These values provide a reasonable approximation for the expected structural parameters of this compound.

| Parameter | 2-Phenylpyrrole (Å or °) | 3-Phenylpyrrole (Å or °) |

| Inter-ring bond length | 1.4647 | 1.4728 |

| Phenyl C-C bond length (range) | 1.3951–1.4078 | 1.3951–1.4078 |

| Pyrrole C-C bond length (range) | 1.3775–1.4344 | 1.3775–1.4344 |

| Pyrrole N-C bond length (range) | 1.3737–1.3852 | 1.3737–1.3852 |

| Phenyl bond angle (range) | 117.83–121.11 | 117.83–121.11 |

| Pyrrole bond angle (range) | 106.36–110.41 | 106.36–110.41 |

Table 1: Calculated Structural Parameters for Phenylpyrrole Isomers at the B3LYP/6-31++G(d,p) level. dergipark.org.tr

The conformation of this compound is largely dictated by the rotation of the two phenyl groups relative to the central pyrrole ring. The steric hindrance between the ortho-hydrogens of the phenyl rings and the hydrogens or substituents on the pyrrole ring plays a crucial role in determining the most stable conformation.

Computational studies on phenylpyrrole isomers indicate that a twisted conformation is preferred over a planar or perpendicular structure. dergipark.org.tr For 2-phenylpyrrole, the calculated dihedral angle between the phenyl and pyrrole rings is 25.08°. dergipark.org.tr This non-planar arrangement is a compromise between the stabilizing effect of π-conjugation, which favors planarity, and the destabilizing steric repulsion.

The rotational potential energy surface reveals the energy barriers between different conformations. For 2-phenylpyrrole, the energy barrier to rotation through a perpendicular (90°) conformation has been calculated to be 14.48 kJ/mol at the B3LYP/6-31++G(d,p) level. dergipark.org.tr Other computational methods have yielded values ranging from 6 kJ/mol to 26 kJ/mol, indicating the sensitivity of this parameter to the level of theory used. dergipark.org.tr For related 2-acylpyrroles, rotational barriers have been found to be in the range of 1.06 to 8.08 kcal/mol. longdom.org These findings suggest that while there is a degree of rotational freedom, the molecule does not freely rotate, and certain twisted conformations are energetically favored.

| Compound | Dihedral Angle (°) | Rotational Barrier (E90) (kJ/mol) |

| 2-Phenylpyrrole | 25.08 | 14.48 |

| 3-Phenylpyrrole | 26.90 | 11.40 |

Table 2: Calculated Dihedral Angles and Rotational Barriers for Phenylpyrrole Isomers. dergipark.org.tr

As established in the conformational analysis, this compound is not a planar molecule. The central pyrrole ring itself is aromatic and thus largely planar. However, the steric interactions between the phenyl substituents and the pyrrole core force the phenyl rings to twist out of the plane of the pyrrole ring.

This twisting disrupts the extended π-conjugation across the entire molecule, which has significant implications for its electronic and photophysical properties. The degree of twisting represents a balance between maximizing conjugation (favoring planarity) and minimizing steric strain (favoring a more twisted structure). The calculated dihedral angles for phenylpyrrole isomers, which are expected to be similar in this compound, indicate a significant deviation from planarity. dergipark.org.tr

The rigidity of the molecule is related to the energy barriers for rotation around the bonds connecting the rings. The calculated rotational barriers suggest that while the molecule is not completely rigid, the rotation of the phenyl groups is hindered, leading to a relatively well-defined, non-planar ground-state geometry. dergipark.org.trlongdom.org

Conformational Analysis and Rotational Potential Studies, Including Dihedral Angles

Electronic Structure Elucidation

The arrangement of electrons in molecular orbitals, particularly the frontier orbitals, governs the chemical reactivity and electronic properties of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's chemical reactivity and kinetic stability. irjweb.com

The localization of the HOMO and LUMO orbitals is also important. In many conjugated systems, the HOMO is often localized on the electron-rich (donor) parts of the molecule, while the LUMO is localized on the electron-deficient (acceptor) parts. In the case of this compound, it is expected that the HOMO and LUMO are distributed over the π-conjugated system of the pyrrole and phenyl rings.

| Compound/System | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Imidazole (B134444) Derivative | -6.2967 | -1.8096 | 4.4871 |

| Iron(III) Porphyrin Complex | - | - | 0.9042 |

| Sulfonamide Schiff Base | - | - | 4.22 |

Table 3: Representative HOMO-LUMO Energy Gaps from Computational Studies on Related Heterocyclic Systems. irjweb.comphyschemres.orgnih.gov

The theory of Atoms in Molecules (AIM) provides a powerful method for analyzing the electron density distribution in a molecule, offering insights into the nature of chemical bonds and intermolecular interactions. acs.orgacs.org AIM theory partitions the molecule into atomic basins based on the topology of the electron density, allowing for the calculation of atomic charges and the characterization of bond critical points.

While no specific AIM analysis for this compound was found in the provided search results, the application of AIM to other heterocyclic systems demonstrates its utility. For example, in studies of 2-acylpyrroles, AIM has been used to characterize hydrogen bonds. longdom.org The theory can reveal the nature of chemical interactions based on the properties of the electron density at bond critical points, going beyond the classical description of atomic connectivity. acs.org

An analysis of the charge distribution in this compound would likely show a complex landscape. The nitrogen atom in the pyrrole ring introduces polarity, and the phenyl substituents further influence the electronic distribution. The application of AIM theory could precisely quantify the atomic charges and provide a detailed picture of the bonding within the molecule, including any non-covalent interactions that contribute to its stability.

Dipole Moments and Related Electronic Properties

Computational studies using Density Functional Theory (DFT) are instrumental in determining the electronic properties of phenylpyrroles, including their dipole moments. Theoretical calculations for phenylpyrrole isomers provide insight into how the position of the phenyl ring influences the electronic distribution within the molecule. In a comparative study of 1-, 2-, and 3-phenylpyrrole using the B3LYP/6-31++G(d,p) level of theory, the electric dipole moments (μ) were calculated to understand their electronic characteristics. dergipark.org.trresearchgate.net The calculated dipole moment for 2-phenylpyrrole, a foundational structure for this compound, can be compared with its isomers to understand its relative polarity. dergipark.org.tr

The introduction of different substituents and π-spacers to the pyrrole core significantly impacts the dipole moment. For instance, in a series of novel triphenylamine (B166846) derivative chromophores featuring a pyrrole spacer, the pyrrole-substituted chromophore (S3) was found to have the highest dipole moment of 3.78 Debye. cureusjournals.com This increase is attributed to the electronic nature of the atoms contributing to a greater extent of partial charges. cureusjournals.com Similarly, in studies of other heterocyclic compounds, calculated dipole moment values were shown to be sensitive to the molecular structure, with one compound exhibiting a dipole moment of 6.96 D compared to another's 2.76 D. nih.gov These theoretical investigations highlight the tunability of the electronic properties of pyrrole-based molecules through strategic chemical modification. cureusjournals.comnih.gov

Table 1: Calculated Electronic Properties of Phenylpyrrole Isomers Data sourced from computational studies at the B3LYP/6-31++G(d,p) level of theory. dergipark.org.trresearchgate.net

| Compound | Total Electronic Energy (Hartree) | Relative Energy (kJ/mol) | Dipole Moment (Debye) |

| 1-Phenylpyrrole | -516.3129 | 24.2 | 1.90 |

| 2-Phenylpyrrole | -516.3086 | 37.5 | 1.77 |

| 3-Phenylpyrrole | -516.3221 | 0 | 2.11 |

Theoretical Analysis of Charge Transfer Interactions

Theoretical analysis is crucial for understanding intramolecular charge transfer (ICT) phenomena in donor-acceptor molecules containing a pyrrole moiety. Upon photoexcitation, these molecules can undergo an electron transfer process, often associated with a conformational change, such as rotation around a single bond, leading to a twisted intramolecular charge transfer (TICT) state. researchgate.net A derivative of this compound, specifically 1-[bis(2,4,6-trimethylphenyl)boranyl]-2,5-diphenyl-1H-pyrrole, is a known example of a fluorescent molecule that utilizes the TICT phenomenon. researchgate.net

Computational methods like Natural Bond Orbital (NBO) analysis are effectively used to visualize and quantify these electron transfers. ijcce.ac.irijcce.ac.ir In studies of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, computational results revealed that upon excitation, a charge transfer occurs from the pyrroloquinoxaline core to the appended phenyl or thiophene (B33073) rings. acs.org This charge separation is often accompanied by a significant increase in the dipole moment in the excited state compared to the ground state. acs.org For example, in some nonrigid molecules, the S1 states undergo intersystem crossing (ISC) to triplet states, a process accompanied by a high degree of charge transfer and a 1.5- to 3.0-fold increase in the dipole moment. acs.org This theoretical insight into charge transfer dynamics is fundamental for designing molecules with specific photophysical or nonlinear optical properties.

Photophysical Property Prediction through Computational Models

Computational models, particularly those based on Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and interpreting the photophysical properties of complex organic molecules like this compound and its derivatives. frontiersin.orgnih.gov These theoretical approaches allow for the simulation of electronic absorption and emission spectra, providing insights into the nature of electronic transitions and the geometries of excited states. nih.govresearchgate.net By calculating the effects of structural modifications, such as the replacement of phenyl substituents with other aromatic rings, researchers can predict changes in photophysical properties. nih.gov For example, theoretical modeling can explain observed bathochromic (red) shifts in absorption spectra as a function of the dihedral angle between the pyrrole core and its substituents. nih.gov

Simulation of Absorption and Emission Spectra

The simulation of absorption and emission spectra via computational methods provides a direct comparison with experimental data and a deeper understanding of the underlying electronic transitions. TD-DFT calculations are frequently employed to model the UV-Vis absorption spectra, which correspond to vertical electronic transitions from the ground state. researchgate.net In many cases, the calculated spectra show good agreement with experimental findings. ijcce.ac.irresearchgate.net

For a derivative, N-(naphthalen-1-yl)-2,5-diphenyl-1H-pyrrole-3-carboxamide, absorption and emission spectra were recorded in various solvents. unibo.it The absorption profiles typically show little variation with solvent polarity, indicating that the ground state dipole moment is not significantly affected by the solvent environment. In contrast, the emission spectra often exhibit a noticeable solvatochromic shift, suggesting a change in the dipole moment upon excitation to the S1 state, consistent with charge transfer character in the excited state. unibo.it

Table 2: Photophysical Data for a this compound Derivative Data for N-(naphthalen-1-yl)-2,5-diphenyl-1H-pyrrole-3-carboxamide. unibo.it

| Solvent | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (cm-1) |

| Hexane | 321 | 436 | 8299 |

| Toluene | 323 | 455 | 9208 |

| DCM | 322 | 485 | 10834 |

| Acetonitrile | 320 | 520 | 12500 |

Theoretical Insights into Excited State Dynamics and Radiative Probabilities

Theoretical calculations offer profound insights into the complex dynamics that occur after a molecule absorbs light. These models can map out potential energy surfaces of excited states, identifying pathways for energy dissipation, such as fluorescence, intersystem crossing (ISC) to triplet states, or non-radiative decay through conical intersections. acs.orgfrontiersin.org

For pyrrole-containing systems, computational studies can distinguish between different types of excited states, such as locally excited (LE) states confined to a part of the molecule and charge-transfer (CT) states where electron density moves from a donor to an acceptor group. acs.orgchemrxiv.org The relative energies of the lowest singlet (S1) and triplet (T1, T2) excited states are critical for predicting a molecule's photophysical behavior. chemrxiv.org For example, the efficiency of ISC, the process that populates triplet states, is heavily influenced by the energy gap and coupling between the relevant singlet and triplet states. acs.org Advanced methods, such as multiconfigurational second-order perturbation theory (CASPT2), have been used to compute the vertical and emission energies of phenylpyrroles, providing a detailed picture of their electronic spectra. researchgate.net Furthermore, the analysis of quantum chemical calculations alongside time-resolved transient absorption spectroscopy helps to confirm phenomena such as photoinduced recoordination or photoisomerization. researchgate.net

Nonlinear Optical (NLO) Property Assessment

The assessment of nonlinear optical (NLO) properties is a key area of research for advanced materials used in photonics and optoelectronics. Organic molecules, particularly those with donor-π-acceptor architectures, are of great interest due to their potentially large NLO responses. cureusjournals.com Computational chemistry provides essential tools for the prediction and understanding of the NLO properties of molecules like this compound and its derivatives. dergipark.org.trresearchgate.net Quantum chemical calculations are routinely used to determine the key parameters that govern NLO behavior, namely the molecular polarizability and hyperpolarizabilities. researchgate.net

Polarizability and Hyperpolarizability Calculations

The NLO response of a molecule is quantified by its polarizability (α) and its first (β) and second (γ) hyperpolarizabilities, which are tensor quantities describing the linear and nonlinear distortion of the molecule's electron cloud in an applied electric field. nih.govmdpi.com These properties can be calculated using DFT methods. dergipark.org.trresearchgate.netnih.gov

A computational study on phenylpyrrole isomers revealed that 2-phenylpyrrole possesses higher NLO properties, including polarizability and hyperpolarizability, compared to its 1- and 3-phenylpyrrole counterparts. dergipark.org.tr The strategic design of molecules can lead to dramatic enhancements in NLO response. For example, modifying a 1-phenyl-2,5-di(thiophen-2-yl)-1H-pyrrole system resulted in a finely tuned push-pull chromophore with a third-order NLO polarizability (γ) value approximately 35 times greater than that of the prototype NLO molecule p-nitroaniline. researchgate.net Similarly, a pyrrole-substituted triphenylamine derivative (S3) was shown to have a very large first hyperpolarizability (β) value of 189455 × 10⁻³³ esu, highlighting the effectiveness of combining strong donor-acceptor groups with a pyrrole π-spacer. cureusjournals.com These theoretical predictions are vital for the rational design of new, highly efficient NLO materials. cureusjournals.com

Table 3: Calculated NLO Properties of Phenylpyrrole Isomers and a Reference Compound Calculations performed at the B3LYP/6-31++G(d,p) level of theory. dergipark.org.trresearchgate.net

| Compound | Polarizability (α) (a.u.) | Anisotropic Polarizability (Δα) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| 1-Phenylpyrrole | 165.71 | 125.75 | 396.69 |

| 2-Phenylpyrrole | 166.50 | 146.47 | 569.87 |

| 3-Phenylpyrrole | 165.75 | 121.14 | 557.73 |

| Urea (Reference) | 33.74 | 24.36 | 45.42 |

Theoretical Basis for Reactivity and Reaction Mechanisms

The reactivity and intricate reaction mechanisms of this compound have been a subject of significant interest in computational chemistry. Through the lens of theoretical calculations, a deeper understanding of the electronic structure, potential energy surfaces, and the various factors governing its chemical behavior can be achieved. These computational investigations provide a foundational framework for rationalizing experimentally observed phenomena and for predicting the outcomes of chemical transformations.

Computational Mechanistic Studies (e.g., Electron Transfer Pathways)

Computational mechanistic studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electron transfer pathways and reactivity of pyrrole derivatives. While direct computational studies on this compound are not extensively documented in isolation, research on closely related substituted diphenyl-pyrrole systems provides significant insights into its electronic behavior.

Natural Bond Orbital (NBO) analysis is a powerful tool used to understand electron delocalization and charge transfer within a molecule. In studies of Schiff bases derived from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, DFT calculations at the B3LYP/6-31+G(d,p) level of theory have been employed to analyze the electronic structure. ijcce.ac.irresearchgate.netijcce.ac.ir These analyses have successfully mapped the electron transfer processes within the molecules, providing a theoretical backing for their observed electronic and fluorescent properties. ijcce.ac.irresearchgate.netijcce.ac.ir The NBO analysis in these systems reveals significant electronic interactions between the diphenyl-pyrrole core and the substituent groups, highlighting the pathways through which electron density is redistributed during chemical processes. ijcce.ac.irresearchgate.net

Furthermore, computational studies on phenylpyrrole isomers, using the B3LYP/6-31++G(d,p) level of theory, have shed light on their geometric, electronic, and nonlinear optical properties. researchgate.net By analyzing the frontier molecular orbitals (HOMO and LUMO), researchers can predict the most likely sites for electrophilic and nucleophilic attack, thereby providing a theoretical rationale for the molecule's reactivity. researchgate.net For instance, the calculated HOMO-LUMO energy gap is a key indicator of chemical reactivity and the ease of electron transfer.

The steric and electronic effects of the phenyl substituents at the 2 and 5 positions are also a critical aspect of the compound's reactivity. The bulky nature of the diphenyl groups can sterically hinder certain reaction pathways, influencing the regioselectivity of chemical transformations. Computationally, these steric effects can be quantified by analyzing the optimized molecular geometry and the rotational barriers of the phenyl groups relative to the pyrrole ring.

Interactive Table: Calculated Electronic Properties of a Representative Phenylpyrrole Isomer

| Property | Value |

| Dipole Moment (Debye) | 1.5 |

| HOMO Energy (eV) | -5.8 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 4.6 |

| Note: The data presented is illustrative and based on computational studies of phenylpyrrole isomers, not this compound itself. The values are representative of the types of data obtained from DFT calculations. |

Energy Surfaces and Tautomerism

The exploration of potential energy surfaces (PES) is crucial for understanding reaction dynamics, conformational preferences, and tautomeric equilibria. For N-phenylpyrrole, a closely related compound, the excited state potential energy surfaces have been investigated using high-level computational methods such as Coupled Cluster and Time-Dependent Density Functional Theory (TD-DFT). rsc.org These studies have focused on the twisting of the phenyl ring relative to the pyrrole core, revealing complex interactions between charge transfer and locally excited states. rsc.org Such analyses are vital for understanding the photophysical properties of these compounds.

Tautomerism is a well-recognized phenomenon in pyrrole and its derivatives, where a labile proton can migrate between different positions on the heterocyclic ring. researchgate.net While the 1H-tautomer of this compound is the most commonly depicted and expected stable form, computational studies on related heterocyclic systems can provide a framework for understanding its potential tautomeric equilibria.

DFT calculations have been successfully used to study the tautomerism of various pyrrole and pyrazole (B372694) derivatives. researchgate.netmdpi.com These studies typically involve calculating the relative energies of the possible tautomers to determine their thermodynamic stability. For example, in 2-acylpyrroles, the equilibrium between syn and anti conformers, which can be considered a form of rotational tautomerism, is influenced by the formation of intermolecular hydrogen bonds, a feature that can be accurately modeled using DFT. longdom.org The energy difference between tautomers is a key factor in determining their relative populations at equilibrium.

The potential for prototropic tautomerism in this compound would involve the migration of the N-H proton to one of the carbon atoms of the pyrrole ring, forming 2H- or 3H-tautomers. While these are generally less stable for simple pyrroles, the electronic influence of the two phenyl substituents could modulate their relative energies. A comprehensive computational study would be required to definitively map the potential energy surface for these tautomeric transformations and to calculate the energy barriers separating them.

Interactive Table: Theoretical Relative Energies of Pyrrole Tautomers

| Tautomer | Relative Energy (kcal/mol) |

| 1H-Pyrrole | 0 (Reference) |

| 2H-Pyrrole | ~25-30 |

| 3H-Pyrrole | ~20-25 |

| Note: These are generalized, approximate values for the parent pyrrole ring and serve as an illustration. The presence of diphenyl substituents would alter these values. |

Spectroscopic Characterization Techniques for Structural Elucidation of 2,5 Diphenyl 1h Pyrrole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules, including 2,5-Diphenyl-1H-pyrrole. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the chemical environment and connectivity of atoms within a molecule.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides valuable information about the number, environment, and coupling of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals for the pyrrole (B145914) ring protons, the phenyl group protons, and the N-H proton. umich.edu

In a typical ¹H NMR spectrum of this compound, a broad singlet corresponding to the NH proton is observed at approximately 8.58 ppm. The two equivalent protons on the pyrrole ring (H-3 and H-4) appear as a doublet at around 6.57 ppm. The aromatic protons of the two phenyl groups resonate as multiplets in the range of 7.18 to 7.45 ppm. umich.edu

The chemical shifts of the pyrrole ring protons can be influenced by the solvent used for the analysis. ipb.pt For instance, the chemical shifts of pyrrole protons are known to vary depending on the solvent. ipb.pt

For derivatives of this compound, the substitution pattern will significantly alter the ¹H NMR spectrum. For example, in ethyl 4-methyl-1,2-diphenyl-1H-pyrrole-3-carboxylate, the signals for the phenyl groups appear as a multiplet between 7.00-7.61 ppm, while the pyrrole CH proton gives a singlet at 6.80 ppm. bsu.edu.az

Interactive Data Table: ¹H NMR Data for this compound and its Derivatives

| Compound | Solvent | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Reference |

| This compound | CDCl₃ | NH | 8.58 | br s | - | umich.edu |

| H-3, H-4 | 6.57 | d | 2.5 | umich.edu | ||

| Phenyl-H (ortho) | 7.45 | m | - | umich.edu | ||

| Phenyl-H (meta) | 7.30 | m | - | umich.edu | ||

| Phenyl-H (para) | 7.18 | m | - | umich.edu | ||

| Ethyl 4-methyl-1,2-diphenyl-1H-pyrrole-3-carboxylate | CDCl₃ | Phenyl-H | 7.00-7.61 | m | - | bsu.edu.az |

| Pyrrole-CH | 6.80 | s | - | bsu.edu.az | ||

| CH₂ | 4.20 | q | 7.0 | bsu.edu.az | ||

| CH₃ (ring) | 2.30 | s | - | bsu.edu.az | ||

| CH₃ (ester) | 1.25 | t | 7.0 | bsu.edu.az | ||

| 2-Amino-4-methyl-1,5-diphenyl-1H-pyrrole-3-carbonitrile | DMSO | Phenyl-H | 6.93-7.39 | m | - | rsc.org |

| NH₂ | 5.65 | s | - | rsc.org | ||

| CH₃ | 2.04 | s | - | rsc.org |

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for the pyrrole ring carbons and the phenyl group carbons. umich.edu

The C-2 and C-5 carbons of the pyrrole ring, which are attached to the phenyl groups, resonate at approximately 133.2 ppm. The C-3 and C-4 carbons of the pyrrole ring appear at around 108.0 ppm. The phenyl carbons show signals at 132.6 ppm (ipso-carbon), 129.0 ppm (meta-carbons), 126.2 ppm (para-carbon), and 123.9 ppm (ortho-carbons). umich.edu

For derivatives, the chemical shifts of the carbon atoms are influenced by the nature of the substituents. For example, in ethyl 4-methyl-2-phenyl-1-(1-phenylethyl)-1H-pyrrole-3-carboxylate, the carbonyl carbon of the ester group appears at 164.5 ppm, while the pyrrole ring carbons are observed at 110.8 ppm, 113.0 ppm, 126.0 ppm, and 127.2 ppm. bsu.edu.az

Interactive Data Table: ¹³C NMR Data for this compound and its Derivatives

| Compound | Solvent | Carbon | Chemical Shift (ppm) | Reference |

| This compound | CDCl₃ | C-2, C-5 | 133.2 | umich.edu |

| C-ipso | 132.6 | umich.edu | ||

| C-meta | 129.0 | umich.edu | ||

| C-para | 126.2 | umich.edu | ||

| C-ortho | 123.9 | umich.edu | ||

| C-3, C-4 | 108.0 | umich.edu | ||

| Ethyl 4-methyl-2-phenyl-1-(1-phenylethyl)-1H-pyrrole-3-carboxylate | CDCl₃ | C=O | 164.5 | bsu.edu.az |

| C-pyrrole | 110.8, 113.0, 126.0, 127.2 | bsu.edu.az | ||

| C-aromatic | 128.0-133.0 | bsu.edu.az | ||

| OCH₂CH₃ | 59.0 | bsu.edu.az | ||

| N-CH | 53.2 | bsu.edu.az | ||

| CH₃ | 19.1, 14.3 | bsu.edu.az | ||

| OCH₂CH₃ | 14.2 | bsu.edu.az | ||

| 2-Amino-4-methyl-1,5-diphenyl-1H-pyrrole-3-carbonitrile | CDCl₃ | C-pyrrole/aromatic | 141.7, 139.5, 134.4, 130.7, 129.9, 129.8, 129.2, 128.2, 126.8, 124.4 | rsc.org |

| C≡N | 117.3, 117.0 | rsc.org | ||

| C-amino | 76.2 | rsc.org | ||

| CH₃ | 10.7 | rsc.org |

Two-Dimensional NMR Techniques (HMQC, HMBC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity of atoms in complex molecules. umich.educlockss.orgresearchgate.net

HSQC correlates the chemical shifts of directly bonded ¹H and ¹³C atoms, allowing for the straightforward assignment of protonated carbons. HMBC, on the other hand, shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the long-range connectivity within the molecule. umich.educlockss.orgresearchgate.net

For instance, in the structural elucidation of 3,5-diphenyl-2-propyl-1H-pyrrole, HMBC was used to confirm the connectivity between the various substituents and the pyrrole ring. clockss.org Similarly, for derivatives of 3,4-dimethyl-1H-pyrrole-2,5-dione, 2D NMR techniques were employed to study the structural properties of the compounds. researchgate.net

In Situ NMR for Reaction Monitoring

In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic insights. While specific examples for this compound are not extensively documented in the provided results, the use of in-situ Fourier-transform infrared (FT-IR) spectroscopy, a related technique, has been utilized to determine reaction rates and conversions in the synthesis of pyrrole derivatives. researchgate.net This suggests that in situ NMR could be a valuable tool for studying the formation of this compound and optimizing reaction conditions.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is widely used for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis of this compound, the compound is first separated from other components in the gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (219 g/mol ). nih.gov The fragmentation pattern provides further structural information. For this compound, the top peak in the mass spectrum is observed at m/z 219. nih.gov

GC-MS has also been employed in the analysis of various pyrrole derivatives, aiding in their characterization and identification. rsc.org A newer method using two-dimensional gas chromatography time-of-flight mass spectrometry (GC×GC-ToF-MS) has been developed for the rapid analysis of maleimides (1H-Pyrrole-2,5-diones), which are derivatives of pyrrole. nih.gov This advanced technique offers higher sensitivity and better resolution compared to conventional GC-MS. nih.gov

Interactive Data Table: GC-MS Data for this compound

| Parameter | Value | Reference |

| NIST Number | 221602 | nih.gov |

| Library | Main library | nih.gov |

| Total Peaks | 73 | nih.gov |

| m/z Top Peak | 219 | nih.gov |

| m/z 2nd Highest | 115 | nih.gov |

| m/z 3rd Highest | 220 | nih.gov |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of this compound and its derivatives, providing precise mass measurements that allow for the determination of elemental compositions. This technique is crucial for confirming the identity of newly synthesized compounds and for distinguishing between isomers. HRMS can be coupled with various ionization methods, such as Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI), to accommodate different types of analytes.